molecular formula C19H25NO6 B12097162 (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B12097162
M. Wt: 363.4 g/mol
InChI Key: VBQMUGGOBHTLQQ-UHFFFAOYSA-N
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Description

(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Ethoxycarbonyl Group: This step often involves esterification reactions using ethyl chloroformate.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to prevent unwanted reactions during subsequent steps.

    Coupling with the Phenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenyl group to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carboxyl groups, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands, contributing to the development of new biochemical tools.

Medicine

In medicinal chemistry, (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid and its derivatives could be investigated for their therapeutic potential, particularly in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, benefiting from its unique functional groups and reactivity.

Mechanism of Action

The mechanism by which (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(2-methoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H25NO6/c1-5-25-17(23)13-9-7-6-8-12(13)14-10-20(11-15(14)16(21)22)18(24)26-19(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,21,22)

InChI Key

VBQMUGGOBHTLQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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